molecular formula C8H8Br2 B118104 1,4-Bis(bromomethyl)benzene CAS No. 623-24-5

1,4-Bis(bromomethyl)benzene

Cat. No. B118104
CAS RN: 623-24-5
M. Wt: 263.96 g/mol
InChI Key: RBZMSGOBSOCYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(bromomethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons . It has a variety of uses, including as an adsorbent for the purification of aromatic hydrocarbons and in the synthesis of coumarin derivatives .


Synthesis Analysis

1,4-Bis(bromomethyl)benzene can be synthesized from benzene. The synthesis involves the introduction of a bromine, a methyl group, and a nitro group. The bromination of o-nitrotoluene could be used because the activating methyl group would dominate the deactivating nitro group and direct bromination to the correct position .


Molecular Structure Analysis

The molecular formula of 1,4-Bis(bromomethyl)benzene is C8H8Br2. The molecule contains a total of 18 bonds. There are 10 non-H bonds, 6 multiple bonds, 6 aromatic bonds, and 1 six-membered ring .


Physical And Chemical Properties Analysis

1,4-Bis(bromomethyl)benzene has a molecular weight of 263.957 . The boiling point is 518.2 K and the fusion (melting) point is between 418 - 420 K .

Scientific Research Applications

Electrochemical Applications

  • Paired Diels–Alder Electro-synthetic Reactions : Utilized in the green and convergent paired Diels–Alder electro-synthetic reaction with 1,4-hydroquinone. The process demonstrated high yield, selectivity, purity, and low waste, emphasizing its efficiency and environmental friendliness in electrochemistry applications (Habibi, Pakravan, & Nematollahi, 2014).

Material Science and Polymer Chemistry

  • Fullerene Polymers for Photovoltaics : Acts as a precursor in the synthesis of main-chain fullerene polymers, showing promise for use in photovoltaic devices due to their electronic activity and novel solid-state behavior (Hiorns et al., 2009).
  • Synthesis of Polyphenylenes : Used in the synthesis of comb-like polyphenylenes via Suzuki coupling, indicating its utility in creating polymers with high solubility in common organic solvents (Cianga & Yagcı, 2002).

Crystallography and Structural Chemistry

  • Structural Analysis of Benzene Derivatives : Key in studying the structures of benzene and naphthalene derivatives. The study revealed insights into Br...Br contacts and C-H...Br hydrogen bonds in crystal packing (Kuś et al., 2023).

Macromolecular Chemistry

  • Thiamacrocycles Synthesis : Plays a role in the synthesis of electron-rich thiamacrocycles aimed at fullerene complexation, showcasing its versatility in creating large macrocyclic structures (Holý et al., 2010).

Organic Synthesis

  • Reductive Debromination : Demonstrates potential in the reductive debromination of bis(bromomethyl)arenes, providing an efficient method for synthesizing tetrahydronaphthalenes (Nishiyama et al., 2005).

Electro-organic Cyclization

  • One-Pot Diels-Alder Electro-organic Cyclization : Involved in a green and efficient one-pot Diels-Alder electro-organic cyclization reaction with naphthoquinone derivatives. This process offers a sustainable and efficient pathway in organic chemistry (Habibi, Pakravan, & Nematollahi, 2015).

properties

IUPAC Name

1,4-bis(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZMSGOBSOCYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28499-23-2
Record name Benzene, 1,4-bis(bromomethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28499-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6060767
Record name 1,4-Bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Alfa Aesar MSDS]
Record name alpha,alpha'-Dibromo-p-xylene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20173
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

1,4-Bis(bromomethyl)benzene

CAS RN

623-24-5
Record name 1,4-Bis(bromomethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,4-bis(bromomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis(bromomethyl)benzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6226
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,4-bis(bromomethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Bis(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α'-dibromo-p-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.802
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Bis(bromomethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Bis(bromomethyl)benzene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,4-Bis(bromomethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,4-Bis(bromomethyl)benzene
Reactant of Route 5
Reactant of Route 5
1,4-Bis(bromomethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,4-Bis(bromomethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.